1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
The compound is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural and synthetic compounds with various biological activities. The presence of a bromophenyl group suggests potential use in medicinal chemistry, as bromine is often used in drug design for its unique properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through methods such as reductive amination or nucleophilic substitution . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of this compound would likely consist of an isoquinoline core with a bromophenyl group attached at the 1-position . The exact structure, including the positions of the methyl groups and the hydrochloride moiety, would need to be confirmed through techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and potentially its lipophilicity .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-11-9-14-7-8-19-17(16(14)10-12(11)2)13-3-5-15(18)6-4-13;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWOPHJAYFMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(NCC2)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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